Cas no 376587-52-9 (5-Bromo-2-iodo-3-methylpyridine)
5-Bromo-2-iodo-3-methylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-2-iodo-3-methylpyridine
- 5-bromo-2-indo-methylpyridine
- 5-Bromo-2-iodo-3-picoline
- Pyridine, 5-bromo-2-iodo-3-methyl-
- 5-bromo-2-iodo-3-methyl-pyridine
- 5-dibromo-2-iodo-3-picoline
- Pyridine,5-bromo-2-iodo-3-methyl
- AB42361
- 376587-52-9
- SCHEMBL2194376
- AKOS015917210
- FT-0656299
- AMY803
- Bromo-2-iodo-3-methylpyridine
- SWEVEMCJHLQDTR-UHFFFAOYSA-N
- CS-0195774
- A6427
- MFCD07776430
- I11229
- DTXSID20433452
- DB-082140
- B65015
- DTXCID90384280
-
- MDL: MFCD07776430
- Inchi: 1S/C6H5BrIN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3
- InChI Key: SWEVEMCJHLQDTR-UHFFFAOYSA-N
- SMILES: IC1C(C)=CC(=CN=1)Br
Computed Properties
- Exact Mass: 296.86500
- Monoisotopic Mass: 296.86501g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Density: 2.171
- Boiling Point: 279.9°Cat760mmHg
- Flash Point: 123.1°C
- Refractive Index: 1.646
- PSA: 12.89000
- LogP: 2.75710
5-Bromo-2-iodo-3-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029012452-5g |
5-Bromo-2-iodo-3-methylpyridine |
376587-52-9 | 95% | 5g |
$828.44 | 2023-09-02 | |
| Alichem | A029012452-10g |
5-Bromo-2-iodo-3-methylpyridine |
376587-52-9 | 95% | 10g |
$1474.63 | 2023-09-02 | |
| Chemenu | CM174011-5g |
5-bromo-2-iodo-3-methylpyridine |
376587-52-9 | 95% | 5g |
$573 | 2021-08-05 | |
| TRC | B705398-500mg |
5-Bromo-2-iodo-3-methylpyridine |
376587-52-9 | 500mg |
$ 110.00 | 2023-04-18 | ||
| TRC | B705398-1g |
5-Bromo-2-iodo-3-methylpyridine |
376587-52-9 | 1g |
$ 196.00 | 2023-04-18 | ||
| abcr | AB286506-1 g |
5-Bromo-2-iodo-3-methylpyridine |
376587-52-9 | 1g |
€267.80 | 2023-06-21 | ||
| abcr | AB286506-5 g |
5-Bromo-2-iodo-3-methylpyridine |
376587-52-9 | 5g |
€830.70 | 2023-06-21 | ||
| Chemenu | CM174011-5g |
5-bromo-2-iodo-3-methylpyridine |
376587-52-9 | 95%+ | 5g |
$573 | 2022-06-11 | |
| Matrix Scientific | 202618-1g |
5-Bromo-2-iodo-3-methyl-pyridine |
376587-52-9 | 1g |
$384.00 | 2023-09-07 | ||
| Matrix Scientific | 202618-5g |
5-Bromo-2-iodo-3-methyl-pyridine |
376587-52-9 | 5g |
$1169.00 | 2023-09-07 |
5-Bromo-2-iodo-3-methylpyridine Suppliers
5-Bromo-2-iodo-3-methylpyridine Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 5-Bromo-2-iodo-3-methylpyridine
Professional Introduction to 5-Bromo-2-iodo-3-methylpyridine (CAS No. 376587-52-9)
5-Bromo-2-iodo-3-methylpyridine, with the chemical identifier CAS No. 376587-52-9, is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine family, which is renowned for its broad applications in medicinal chemistry due to its unique structural and electronic properties.
The molecular structure of 5-Bromo-2-iodo-3-methylpyridine consists of a pyridine ring substituted with a bromine atom at the 5-position, an iodine atom at the 2-position, and a methyl group at the 3-position. This specific arrangement of substituents imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
In recent years, 5-Bromo-2-iodo-3-methylpyridine has been extensively studied for its role in the development of novel therapeutic agents. Its bromo and iodo substituents make it an excellent candidate for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are pivotal in constructing complex molecular architectures that are often found in modern drugs.
One of the most compelling aspects of 5-Bromo-2-iodo-3-methylpyridine is its utility in the synthesis of bioactive compounds. For instance, researchers have utilized this compound to develop kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The pyridine core is particularly adept at interacting with biological targets due to its ability to mimic adenine or guanine bases in nucleic acids, thereby facilitating binding to enzymes and receptors.
Recent studies have highlighted the importance of 5-Bromo-2-iodo-3-methylpyridine in the development of antiviral agents. The structural features of this compound allow for the design of molecules that can disrupt viral replication cycles. Specifically, derivatives of 5-Bromo-2-iodo-3-methylpyridine have shown promise in inhibiting enzymes essential for viral replication, such as proteases and polymerases.
The pharmaceutical industry has also explored the use of 5-Bromo-2-iodo-3-methylpyridine in the creation of central nervous system (CNS) drugs. The ability of pyridine derivatives to cross the blood-brain barrier makes them ideal candidates for treating neurological disorders. Researchers have synthesized analogs of 5-Bromo-2-iodo-3-methylpyridine that exhibit neuroprotective and anti-inflammatory properties, offering potential treatments for conditions like Alzheimer's disease and Parkinson's disease.
In addition to its pharmaceutical applications, 5-Bromo-2-iodo-3-methylpyridine has found utility in materials science. Its unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs). By incorporating this compound into materials designed for optoelectronic applications, scientists have been able to achieve improved efficiency and performance in devices such as solar cells and OLED displays.
The synthesis of 5-Bromo-2-iodo-3-methylpyridine itself is a subject of considerable interest. While several synthetic routes have been reported, recent advancements have focused on developing more efficient and environmentally friendly methods. For example, catalytic processes that minimize waste and energy consumption have been optimized for the preparation of this compound, aligning with global efforts to promote sustainable chemistry.
The role of computational chemistry in understanding the reactivity and properties of 5-Bromo-2-iodo-3-methylpyridine cannot be overstated. Molecular modeling techniques have enabled researchers to predict how this compound will behave in various chemical reactions, thereby accelerating the discovery process. By integrating experimental data with computational insights, scientists can design more effective synthetic strategies and predict the biological activity of derived compounds with greater accuracy.
In conclusion, 5-Bromo-2-iodo-3-methylpyridine (CAS No. 376587-52-9) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical research, materials science, and beyond. As our understanding of its properties continues to grow, so too will its applications in developing innovative solutions to global challenges.
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